Cas no 98-84-0 (α-Phenylethylamine)

α-Phenylethylamine structure
α-Phenylethylamine structure
Product Name:α-Phenylethylamine
Número CAS:98-84-0
MF:C8H11N
Megavatios:121.179641962051
CID:34983
PubChem ID:7408
Update Time:2025-04-19

α-Phenylethylamine Propiedades químicas y físicas

Nombre e identificación

    • α-Phenylethylamine
    • 1-phenylethylamine
    • alpha-Methylbenzylamine
    • 1-Phenethylamine
    • 1-Amino-1-phenylethane
    • 1-Fenylethylamin
    • 1-Phenylethanamine
    • Benzene, (1-amino-ethyl)-
    • Benzenemethanamine, alpha-methyl-
    • DL-1-Phenylethylamine
    • alpha-Phenyl Ethylamine
    • (+/-)-1-Phenylethylamine
    • DL-alpha-Phenylethylamine
    • dl-PEA
    • (+/-) Alpha-Methylbenzylamine
    • DL-phenylethylamine
    • (R,S)-(+/-)-1-Phenylethylamine
    • Benzenemethanamine, a-methyl-
    • C8H11N
    • DL-alpha-Methylbenzylamine
    • 1-phenyl-ethanamin
    • 1-phenyl-ethylamin
    • phenyl-1ethylamine
    • Sumine 2079
    • .alpha.-Methylbenzylamine
    • dl-a-methylbenzylamine
    • N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
    • Benzylamine, .alpha.-methyl-, (.+/-.)-
    • AS-80972
    • 1-phenylethan-1-amine
    • 1-PHENETHYLAMINE [HSDB]
    • a-aminoethylbenzene
    • alpha-Phenethylamine
    • (1-Aminoethyl)benzene
    • DL-
    • NSC-8391
    • alpha-methyl-benzylamine
    • (RS)-alpha-methylbenzylamine
    • DL-1-phenethylamine
    • FT-0604486
    • CS-W013564
    • F0798-0597
    • Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
    • Ethanamine, 1-phenyl-
    • (-)-1-phenylethylamine
    • alpha-methylbenzyl amine
    • (+)1-phenylethan-1-amine
    • C02455
    • (+)-alpha-methylbenzylamine
    • .alpha.-Phenethylamine
    • alpha-Aminoethylbenzene
    • (-)-alpha-methyl-benzylamine
    • (S)-(-)-.alpha.-Methylbenzylamine
    • L(-)-.alpha.-Methylbenzylamine
    • Benzenemethaneamine, alpha-methyl-
    • (+/-)-1-phenyl-ethanamine
    • a-methylbenzenemethanamine
    • 1-Phenylethanamine #
    • EINECS 202-706-6
    • M0165
    • .alpha.-Phenylethylamine
    • PS-4601
    • (+)-alpha-methyl benzyl amine
    • L-(-)-.alpha.-Phenylethylamine
    • dl-1-phenylethyl amine
    • EINECS 210-545-8
    • (-)-alpha-methylbenzylamine
    • alpha-Methylbenzylamine, 99%
    • Timepidiumbromide
    • FT-0601072
    • 618-36-0
    • Z57102377
    • alpha-methyl benzylamine
    • 1-phenyl-ethyl-amine
    • l-phenylethylamine
    • alpha-Phenylethylamine
    • racemic 1-phenylethylamine
    • 1-Phenyl ethylamine
    • NS00001808
    • AI3-03116
    • (+)-1-phenylethylamine
    • racemic alpha-methylbenzylamine
    • 1-Fenylethylamin [Czech]
    • (1-phenylethyl)amine
    • W-105090
    • 98-84-0
    • DL-a-methylbenzyla
    • rac-1-phenylethanamine
    • (S)-.alpha.-Methylbenzenemethanamine
    • D77753
    • SCHEMBL4701869
    • alpha-methylbezylamine
    • 1(r,s)-phenylethylamine
    • BDBM50023171
    • racemic alpha-methyl-benzenemethanamine
    • Ethylamine, 1-phenyl-
    • (RS)-.ALPHA.-METHYLBENZYLAMINE
    • Benzenemethanamine, .alpha.-methyl-, (R)-
    • NSC8391
    • WLN: 1M1R
    • (-)-alpha-methylbenzenemethanamine
    • (S)-(-)-a-methyl-benzylamine
    • .ALPHA.-METHYLBENZYLAMINE [MI]
    • NSC 8391
    • (-) alpha-methyl-benzylamine
    • CHEBI:670
    • (-)alpha-phenylethylamine
    • alpha-Methylbenzenemethanamine
    • A-Phenylethylamine
    • (+/-)-.ALPHA.-PHENYLETHYLAMINE
    • .ALPHA.-AMINOETHYLBENZENE
    • EC 210-545-8
    • 1-phenylethyl amine
    • DL-.ALPHA.-METHYLBENZYLAMINE
    • .ALPHA.-METHYLBENZENEMETHANAMINE
    • AM20060838
    • MFCD00008069
    • (R,S)-.ALPHA. METHYLBENZYLAMINE
    • (rs)-1-phenylethylamine
    • (-)-.alpha.-Phenethylamine
    • 1-Phenyl-1-ethanamine
    • (+)-alpha-methyl-benzylamine
    • a-methylbenzylamine
    • a-phenethylamine
    • (-)-alpha-phenylethylamine
    • CHEMBL278059
    • UNII-HZ9DM6B2MT
    • (+) alpha-methylbenzylamine
    • (R)-.alpha.-Methylbenzenemethanamine
    • BENZYLAMINE, .ALPHA.-METHYL-, DL-
    • (S)-1-phenylethanamine;(1S)-1-phenylethanamine
    • A-Methylbenzylamine DL-
    • DTXSID40862301
    • (+/-)-.ALPHA.-PHENETHYLAMINE
    • FT-0658781
    • HSDB 2742
    • AKOS016039387
    • Benzylamine, alpha-methyl-
    • (S)-alpha-methyl benzylamine
    • AKOS000119070
    • SCHEMBL830
    • (+/-)-alpha-Methylbenzylamine
    • (-) alpha methyl benzyl amine
    • (+/-)- alpha -Methylbenzylamine
    • 1-Phenyl-ethylamine
    • racemic 1-phenylethanamine
    • BCP32849
    • (+/-)-1-phenylethanamine
    • Q3560549
    • EN300-17925
    • Benzenemethanamine, .alpha.-methyl-, (S)-
    • (+/-)-1-(phenyl)ethylamine
    • Benzenemethanamine, .alpha.-methyl-
    • Benzylamine, .alpha.-methyl-
    • HZ9DM6B2MT
    • alpha-methyl benzyl amine
    • (+/-)-1-Phenyl-ethylamine
    • phenylethan-1-amine
    • Benzenemethaneamine, .alpha.-methyl-
    • Benzylamine, alphamethyl
    • benzene, (1-aminoethyl)-
    • Ethanamine, 1phenyl
    • ALBB-032928
    • 1Phenylethanamine
    • D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
    • 1Fenylethylamin
    • (R,S)-ALPHA METHYLBENZYLAMINE
    • alphaAminoethylbenzene
    • DB-054000
    • (+/-)-?-METHYLBENZYLAMINE
    • alphaMethylbenzenemethanamine
    • alphaPhenylethylamine
    • Benzene, (1aminoethyl)
    • DB-015888
    • Benzenemethanamine, alpha-methyl-, (S)-
    • alphaPhenethylamine
    • Benzenemethanamine, alphamethyl
    • 202-706-6
    • Benzenemethanamine, alpha-methyl-, (R)-
    • Benzenemethaneamine, alphamethyl
    • Ethylamine, 1phenyl
    • STK397443
    • FP11135
    • Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
    • 1Phenylethylamine
    • 1Amino1phenylethane
    • (+/-)-alpha-Phenylethylamine
    • (+/-)-ALPHA-PHENETHYLAMINE
    • Renchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
    • Clave inchi: RQEUFEKYXDPUSK-UHFFFAOYSA-N
    • Sonrisas: NC(C)C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 121.08900
  • Masa isotópica única: 121.089149355g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 74.6
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 26Ų

Propiedades experimentales

  • Color / forma: 无色液体
  • Denso: 0.94 g/mL at 25 °C(lit.)
  • Punto de fusión: 25°C
  • Punto de ebullición: 185 °C756 mm Hg(lit.)
  • Punto de inflamación: 175 °F
  • índice de refracción: n20/D 1.526(lit.)
  • PSA: 26.02000
  • Logp: 2.40660
  • Disolución: 能从空气中吸收二氧化碳,呈强碱性,与醇、醚混溶,微溶于水。

α-Phenylethylamine Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 2735 8/PG 2
  • Wgk Alemania:1
  • Código de categoría de peligro: 21/22-34
  • Instrucciones de Seguridad: S26-S28-S36/37/39-S45
  • Código F de la marca fuka:10-23
  • Señalización de mercancías peligrosas: C
  • Categoría de embalaje:III
  • Términos de riesgo:R21/22; R34
  • Nivel de peligro:8
  • Grupo de embalaje:III
Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.